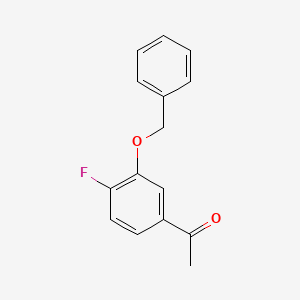

1-(3-(Benzyloxy)-4-fluorophenyl)ethanone

Description

Significance of Aryl Ethanones as Synthetic Intermediates

Aryl ethanones, also known as aryl methyl ketones, are highly valued as synthetic precursors. The aryl ketone moiety is a common structural motif found in a wide array of biologically active natural products and pharmaceutical drugs. tandfonline.com Their utility stems from the reactivity of both the carbonyl group and the adjacent methyl group, which can be readily functionalized.

These compounds serve as key building blocks in a variety of synthetic transformations. Classical methods like Friedel-Crafts acylation are fundamental for their preparation, and they are substrates in numerous subsequent reactions, including the Wittig-Horner reaction to form α,α-disubstituted aryl-1-ethanones. tandfonline.comtandfonline.com This versatility allows chemists to construct intricate carbon skeletons, making aryl ethanones attractive and cost-effective precursors in the development of novel compounds. tandfonline.com

Strategic Importance of Fluorine and Benzyloxy Moieties in Molecular Design

The deliberate incorporation of specific functional groups is a central strategy in modern molecular design, particularly in medicinal chemistry. The fluorine atom and the benzyloxy group are prime examples of moieties that are introduced to modulate a molecule's properties in a predictable manner.

Fluorine: The substitution of hydrogen with fluorine can dramatically alter a molecule's biological and physicochemical profile. tandfonline.com Due to its high electronegativity and the strength of the carbon-fluorine bond, fluorination can block sites of metabolic degradation, thereby enhancing a drug's metabolic stability and prolonging its therapeutic effect. tandfonline.comnih.gov Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. researchgate.netacs.org These modifications can lead to improved potency and better pharmacokinetic properties. researchgate.netnih.gov The use of the 18F isotope is also a critical tool in the development of tracers for Positron Emission Tomography (PET) imaging. tandfonline.com

Benzyloxy Group: The benzyloxy group (Bn), a benzyl (B1604629) group linked via an oxygen atom, serves a dual purpose in organic synthesis. It is widely employed as a robust protecting group for alcohols and carboxylic acids. wikipedia.org Its stability under a wide range of acidic and basic conditions makes it ideal for multi-step syntheses. chem-station.com Deprotection is typically achieved under reductive conditions, such as catalytic hydrogenation. organic-chemistry.org Beyond its role in protection, the benzyloxy moiety can also be an integral part of a target molecule's final structure, acting as a key pharmacophore that contributes to its biological activity.

Overview of 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone as a Research Subject

The compound this compound is a specialized chemical intermediate that embodies the principles of strategic molecular design. Its structure integrates the versatile aryl ethanone (B97240) core with the property-modulating fluorine atom and the functionally significant benzyloxy group. While not an end product itself, it is designed as a high-value building block for the synthesis of more complex target molecules.

The combination of these three motifs makes this compound a subject of interest for researchers, particularly in the fields of medicinal chemistry and materials science. Its architecture suggests a planned synthetic route where the benzyloxy group might serve as a stable protecting group or as a permanent structural feature, while the fluorine atom is positioned to enhance the pharmacokinetic or electronic properties of the final target molecule. The ethanone portion provides a reactive handle for further chemical elaboration, allowing for its incorporation into larger, more complex structures.

Interactive Table: Chemical Identity of this compound (Data sourced from chemical supplier databases)

| Property | Value |

| Molecular Formula | C₁₅H₁₃FO₂ |

| Molecular Weight | 244.27 g/mol |

| CAS Number | 2167331-85-1 |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |

| Physical Form | Solid |

Structure

3D Structure

Properties

Molecular Formula |

C15H13FO2 |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

1-(4-fluoro-3-phenylmethoxyphenyl)ethanone |

InChI |

InChI=1S/C15H13FO2/c1-11(17)13-7-8-14(16)15(9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

UJRQEDKDTWFJTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Benzyloxy 4 Fluorophenyl Ethanone

Established Synthetic Pathways to the Core Structure

The formation of 1-(3-(benzyloxy)-4-fluorophenyl)ethanone is predominantly achieved through the Williamson ether synthesis. wikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In this specific synthesis, the hydroxyl group of 1-(3-fluoro-4-hydroxyphenyl)ethanone is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl (B1604629) halide.

Precursor Identification and Generation

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key precursor, 1-(3-fluoro-4-hydroxyphenyl)ethanone.

A common and effective method for the synthesis of hydroxyaryl ketones, such as 1-(3-fluoro-4-hydroxyphenyl)ethanone, is the Fries rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org

In this context, the synthesis commences with the acetylation of 4-fluorophenol (B42351) to produce 4-fluorophenyl acetate (B1210297). This ester is then subjected to a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to yield the desired 1-(3-fluoro-4-hydroxyphenyl)ethanone. chemicalbook.com The reaction is regioselective, with the acyl group migrating to the ortho and para positions relative to the hydroxyl group. byjus.com The formation of the desired ortho-acetylated product is influenced by reaction conditions.

Another potential route is the Friedel-Crafts acylation of 2-fluorophenol. However, the Fries rearrangement of 4-fluorophenyl acetate is a more commonly cited method for this specific precursor. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.gov

Table 1: Synthetic Routes to 1-(3-fluoro-4-hydroxyphenyl)ethanone

| Starting Material | Reaction | Key Reagents | Product |

| 4-Fluorophenol | Acetylation followed by Fries Rearrangement | Acetic anhydride, Aluminum chloride | 1-(3-fluoro-4-hydroxyphenyl)ethanone |

| 2-Fluorophenol | Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride | 1-(3-fluoro-4-hydroxyphenyl)ethanone |

Benzyl halides, particularly benzyl bromide and benzyl chloride, are crucial reagents in the formation of the benzyl ether in this compound. The Williamson ether synthesis, an S_N2 reaction, relies on the benzyl halide to act as the electrophile. wikipedia.org The phenoxide ion, generated from 1-(3-fluoro-4-hydroxyphenyl)ethanone, attacks the benzylic carbon of the benzyl halide, displacing the halide ion and forming the ether linkage.

The choice between benzyl bromide and benzyl chloride can influence the reaction rate, with benzyl bromide generally being more reactive due to the better leaving group ability of the bromide ion compared to the chloride ion. The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). wvu.eduedubirdie.com

Optimization of Reaction Conditions

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. This includes the selection of an appropriate solvent system and the management of temperature and reaction time.

The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack. wikipedia.org Solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly used. wikipedia.org Acetone (B3395972) is another solvent that has been successfully employed in similar etherification reactions. The use of a non-polar solvent can favor the formation of ortho-substituted products in some related reactions, while highly polar solvents may favor para-substitution. byjus.com The reaction environment should be kept anhydrous, as the presence of water can hydrolyze the phenoxide and reduce the yield.

Table 2: Effect of Solvent on Williamson Ether Synthesis

| Solvent | Polarity | General Effect on S_N2 Reactions |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Favors reaction by solvating cations |

| Acetonitrile | Polar Aprotic | Favors reaction by solvating cations |

| Acetone | Polar Aprotic | Effective solvent for similar reactions |

| Dichloromethane (DCM) | Aprotic | Can be used, may lead to slower reaction rates |

| Ethanol (B145695) | Protic | Can slow down the reaction by solvating the nucleophile |

The temperature and duration of the reaction are critical parameters that must be carefully controlled to ensure the completion of the reaction while minimizing the formation of byproducts. A typical Williamson ether synthesis is conducted at elevated temperatures, often ranging from 50 to 100 °C, and can take anywhere from 1 to 8 hours to complete. wikipedia.org

Monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. Insufficient reaction time will result in a low yield, while excessively long reaction times at high temperatures can lead to decomposition of the product or the formation of unwanted side products. Microwave-enhanced synthesis has also been explored as a method to significantly reduce reaction times, with some reactions reaching completion in a matter of minutes under microwave irradiation. sacredheart.edu

Table 3: General Temperature and Time Profiles for Williamson Ether Synthesis

| Method | Temperature Range (°C) | Typical Reaction Time |

| Conventional Heating | 50 - 100 | 1 - 8 hours |

| Microwave-Assisted | ~120 | Minutes |

Catalytic and Stoichiometric Considerations

The synthesis of this compound is governed by precise control over catalysts and the molar ratios of reactants. Two principal synthetic routes highlight these considerations: Williamson ether synthesis and Friedel-Crafts acylation.

Williamson Ether Synthesis: This route commences with 4-fluoro-3-hydroxyacetophenone. The key transformation is the O-alkylation of the phenolic hydroxyl group using benzyl bromide or benzyl chloride. This reaction is typically facilitated by a base to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion.

Catalytic vs. Stoichiometric Base: While a catalytic amount of a strong base could theoretically be used, it is standard practice to use at least a stoichiometric equivalent of a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to drive the reaction to completion. Often, a slight excess (1.1 to 2.0 equivalents) is employed to neutralize any acidic impurities and ensure complete deprotonation. A study on a similar benzylation of 2,4-dihydroxyacetophenone used 2 equivalents of potassium carbonate. nih.gov

Stoichiometry of Benzylating Agent: The benzylating agent, typically benzyl bromide, is used in a stoichiometric amount or a slight excess (e.g., 1.0 to 1.2 equivalents) to ensure complete conversion of the starting phenol.

Catalyst: While the base is a stoichiometric reagent, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used in catalytic amounts to facilitate the reaction in a two-phase system, though a polar aprotic solvent like acetone or acetonitrile is more common for this type of reaction. nih.govgoogle.com

Friedel-Crafts Acylation: An alternative pathway is the acylation of 3-benzyloxy-1-fluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride. This electrophilic aromatic substitution is almost always mediated by a Lewis acid.

Stoichiometric Lewis Acids: Traditional Friedel-Crafts acylation requires a stoichiometric amount, or more commonly an excess (1.1 to 1.3 equivalents), of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.orgchemistryjournals.net The catalyst coordinates to the carbonyl oxygen of the product ketone, deactivating it and preventing further reaction. This complex formation necessitates the use of more than a catalytic amount. chemistryjournals.net

Catalytic Lewis Acids: Modern methodologies strive to reduce the large waste footprint of stoichiometric Lewis acids. Stronger, more active Lewis acids, such as trifluoromethanesulfonic acid (TfOH) or metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃, Hf(OTf)₄), have been shown to be effective in catalytic quantities for acylating various benzene (B151609) derivatives. chemistryjournals.netresearchgate.net These catalysts are often more tolerant of functional groups and can be recycled in some systems. chemistryjournals.netresearchgate.net

Table 1: Comparison of Catalytic/Stoichiometric Requirements for Synthesis Routes

| Synthetic Route | Key Reagents | Role | Typical Stoichiometry |

|---|---|---|---|

| Williamson Ether Synthesis | 4-fluoro-3-hydroxyacetophenone, Benzyl bromide, K₂CO₃ | Reactant, Reactant, Base | 1.0 eq, 1.0-1.2 eq, 1.1-2.0 eq |

| Friedel-Crafts Acylation | 3-benzyloxy-1-fluorobenzene, Acetyl chloride, AlCl₃ | Reactant, Reactant, Catalyst | 1.0 eq, 1.0-1.2 eq, 1.1-1.3 eq |

| Catalytic Friedel-Crafts | 3-benzyloxy-1-fluorobenzene, Acetyl chloride, Bi(OTf)₃ | Reactant, Reactant, Catalyst | 1.0 eq, 1.0-1.2 eq, 0.05-0.2 eq |

Regioselective and Chemoselective Synthetic Strategies

Control over the placement of functional groups (regioselectivity) and the selective reaction of one functional group in the presence of others (chemoselectivity) is paramount.

Chemoselectivity: The Williamson ether synthesis approach, starting from 4-fluoro-3-hydroxyacetophenone, is an excellent example of a chemoselective strategy. The reaction conditions (mild base, electrophilic benzyl halide) are specifically chosen for the O-alkylation of the phenolic hydroxyl group. This process is highly selective, leaving the ketone and fluoro groups untouched. Alkylation of the aromatic ring (C-alkylation) is not a significant competing pathway under these conditions. Research on the alkylation of similar 2,4-dihydroxyacetophenones demonstrates that selective O-alkylation can be achieved with high precision. nih.govresearchgate.net

Regioselectivity: The Friedel-Crafts acylation of 3-benzyloxy-1-fluorobenzene presents a challenge in regioselectivity. The outcome of the electrophilic aromatic substitution is dictated by the directing effects of the existing substituents.

The benzyloxy group (-OBn) is a strongly activating, ortho, para-directing group.

The fluorine atom (-F) is a deactivating, but also ortho, para-directing group.

The incoming electrophile (the acetyl group) will be directed to positions activated by these substituents. The position para to the powerful benzyloxy activating group is position 6 (blocked by the fluorine atom). The positions ortho to the benzyloxy group are positions 2 and 4. Position 4 is also ortho to the fluorine atom. Given the strong activating nature of the benzyloxy group and potential steric hindrance at the 2-position, the acylation is strongly directed to the 4-position, yielding the desired this compound as the major regioisomer. The control of regioselectivity in Friedel-Crafts reactions by adjusting catalysts and conditions is a well-documented strategy. d-nb.info

Green Chemistry Approaches in Synthetic Design

Incorporating principles of green chemistry is essential for modern synthetic design, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalyst Choice: A primary green approach involves replacing stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts acylations with more environmentally benign alternatives. chemistryjournals.net The use of recoverable and reusable solid acid catalysts or highly efficient metal triflates that can be used in small, catalytic amounts significantly improves the environmental profile of the synthesis. chemistryjournals.netresearchgate.net

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) offers a significant green advantage. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, which lowers energy consumption and can increase product yields by minimizing side reactions. chemicaljournals.com The synthesis of acetophenone (B1666503) derivatives and their precursors via Claisen-Schmidt or Knoevenagel condensations has been shown to be highly efficient under microwave irradiation. researchgate.netugm.ac.id This technique could be readily applied to either the Williamson ether synthesis or the Friedel-Crafts acylation step.

Solvent Selection: Traditional organic solvents are often volatile and hazardous. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Ionic Liquids: Ionic liquids have been explored as recyclable, non-volatile solvents for Friedel-Crafts reactions, sometimes acting as both solvent and catalyst. researchgate.netbeilstein-journals.org

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions, often facilitated by microwave irradiation or grinding, represents an ideal green scenario by completely eliminating solvent waste. researchgate.netmdpi.com

Table 2: Green Chemistry Strategies for Synthesis

| Green Approach | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric AlCl₃ | Catalytic Metal Triflates, Solid Acids | Reduced waste, Catalyst recyclability |

| Energy | Conventional heating (hours) | Microwave irradiation (minutes) | Reduced energy use, Faster reaction |

| Solvents | Volatile organic solvents (e.g., Dichloromethane) | Ionic liquids, Solvent-free conditions | Reduced hazardous waste, Improved safety |

Scale-up Considerations for Preparative Synthesis

Transitioning a synthesis from a laboratory bench to large-scale industrial production introduces a new set of challenges that prioritize safety, cost-effectiveness, and robustness.

Process Safety: Exothermic reactions, such as Friedel-Crafts acylation, require careful thermal management on a large scale to prevent runaway reactions. The use of continuous flow reactors, as opposed to large batch reactors, is a modern approach that offers superior heat exchange and control, enhancing the safety of the process. researchgate.net

Reagent and Catalyst Cost: For industrial production, the cost of raw materials and catalysts is a critical factor. While advanced catalytic systems may offer superior performance, their cost can be prohibitive. Robust, inexpensive catalysts and reagents are favored. researchgate.net The high cost of some metal triflates, for example, may be offset if they can be efficiently recovered and reused over many cycles.

Purification and Isolation: On a large scale, purification by column chromatography is generally avoided due to high solvent consumption and cost. nih.gov The ideal process is one where the product precipitates from the reaction mixture in high purity or can be isolated through simple extraction and crystallization. Developing a robust crystallization procedure is a key goal in process chemistry to ensure high purity and ease of handling of the final product.

Waste Management: The environmental impact and cost associated with waste disposal are significant concerns in large-scale synthesis. Processes that utilize catalytic reagents over stoichiometric ones are highly preferred as they drastically reduce the amount of waste generated. chemistryjournals.net For instance, a catalytic Friedel-Crafts process avoids the large volumes of acidic aqueous waste produced during the workup of reactions using stoichiometric AlCl₃. Pharmaceutical companies are increasingly adopting such streamlined processes to meet economic and regulatory demands. researchgate.netscispace.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectral Assignment and Signal Interpretation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, the ¹H NMR spectrum is expected to show characteristic signals for the acetyl, benzyloxy, and substituted phenyl groups.

The methyl protons of the acetyl group (CH₃) are anticipated to appear as a sharp singlet, being chemically isolated from other protons. The methylene (B1212753) protons (CH₂) of the benzyloxy group would also produce a singlet, shifted further downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons of the unsubstituted benzyl (B1604629) ring typically exhibit multiplets in the 7.3-7.5 ppm range. The three protons on the fluorophenyl ring will show more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the acetyl group is expected to be a doublet of doublets, influenced by its neighboring proton and the fluorine atom.

Illustrative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~2.55 | s | CH₃ (acetyl) |

| ~5.20 | s | OCH₂ (benzyl) |

| ~7.15 | t | H-5' |

| ~7.30-7.45 | m | Benzyl aromatic protons |

| ~7.55 | dd | H-6' |

¹³C NMR Spectral Analysis for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical nature (e.g., C=O, C-O, aromatic C-H, quaternary C). The spectrum for this compound would feature a distinct signal for the carbonyl carbon of the acetyl group at the low-field end (downfield), typically above 195 ppm. The aliphatic carbons of the methyl and methylene groups will appear at the high-field end (upfield). Aromatic carbons, including those coupled to fluorine, will populate the midfield region of the spectrum, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JCF).

Illustrative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~26.5 | CH₃ (acetyl) |

| ~71.0 | OCH₂ (benzyl) |

| ~116.0 (d, ²JCF) | C-5' |

| ~124.0 | C-2' |

| ~128.0 - 129.0 | Benzyl aromatic carbons |

| ~130.0 | C-1' |

| ~136.0 | Benzyl quaternary carbon |

| ~150.0 (d, ¹JCF) | C-4' |

| ~152.0 | C-3' |

Advanced NMR Techniques for Connectivity Determination

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, confirming the connectivity between adjacent protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignments of the CH₃, OCH₂, and aromatic C-H signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass. This precision allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its identity. For this compound, with the molecular formula C₁₅H₁₃FO₂, the calculated exact mass is 244.08996 Da. An HRMS experiment would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), unequivocally confirming the elemental composition.

Molecular Formula and Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃FO₂ |

| Calculated Exact Mass | 244.08996 Da |

Ionization Techniques for Compound Detection

The first step in mass spectrometry is the ionization of the analyte. The choice of ionization technique depends on the compound's properties and the desired information. uky.edu

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is well-suited for polar molecules like ketones and is compatible with liquid chromatography. emory.edubitesizebio.comacdlabs.com It typically generates protonated molecules, [M+H]⁺, or adducts with ions like sodium, [M+Na]⁺. For the target compound, ESI-MS would likely show a prominent ion at m/z 245.0978 (for [C₁₅H₁₄FO₂]⁺), confirming the molecular weight with minimal fragmentation. emory.eduacdlabs.com

Electron Impact (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. emory.edu This process imparts significant energy, leading to extensive and predictable fragmentation. uky.edu While the molecular ion peak (M⁺) at m/z 244 might be weak or absent, the resulting fragmentation pattern would be highly characteristic. Expected fragments would include the loss of the acetyl group (a peak at m/z 201) and the cleavage of the benzyl group, leading to a prominent tropylium (B1234903) ion at m/z 91.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the aromatic ketone, the ether linkage, and the carbon-fluorine bond.

While a specific experimental spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables and data from similar structures like 1-(3-fluorophenyl)ethanone. nist.gov The key functional groups and their anticipated vibrational frequencies are summarized in the table below. The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) group of the ketone. The aromatic C=C bonds will produce signals in the 1600-1450 cm⁻¹ region. The C-O stretching of the benzyloxy ether group is expected to appear in the 1250-1000 cm⁻¹ range, while the C-F stretching vibration will be visible as a strong band, typically between 1200 cm⁻¹ and 1000 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Carbonyl (Aryl Ketone, C=O) | 1685 - 1665 | Stretch |

| Aromatic Ring (C=C) | 1600 - 1450 | Stretch |

| Ether (Ar-O-CH₂) | 1260 - 1200 (asymmetric) | Stretch |

| 1075 - 1020 (symmetric) | Stretch | |

| Carbon-Fluorine (C-F) | 1200 - 1000 | Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H (in -CH₂-) | 2950 - 2850 | Stretch |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements within a compound, which is used to determine its empirical formula. For this compound, with the molecular formula C₁₅H₁₃FO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), fluorine (F), and oxygen (O).

The validation of the compound's synthesis and purification is achieved by comparing the experimentally determined percentages with the calculated theoretical values. A close correlation between the experimental and theoretical data confirms the empirical formula and supports the proposed molecular structure.

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 15 | 180.165 | 73.76 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.37 |

| Fluorine (F) | 18.998 | 1 | 18.998 | 7.78 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.10 |

| Total | 244.265 | 100.00 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, thereby assessing the purity of a compound and monitoring the progress of a chemical reaction. wisc.edu

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive method used to monitor the course of a chemical synthesis. umass.edu In the synthesis of this compound, which might involve the benzylation of 1-(4-fluoro-3-hydroxyphenyl)ethanone (B1439324), TLC can effectively track the consumption of the starting material and the formation of the desired product. wisc.eduumass.edu

The process involves spotting the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel, alongside spots of the starting materials. umass.edu The plate is then developed in a suitable mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). nih.gov The components separate based on their differing polarities; the more polar compounds interact more strongly with the stationary phase and move less, while less polar compounds travel further up the plate. umass.edu By observing the disappearance of the starting material spot and the appearance of a new product spot over time, the reaction's progression towards completion can be determined. Visualization is often achieved using a UV lamp, under which fluorescent plates will show dark spots for UV-active compounds. umass.edu

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. basicmedicalkey.com It offers high resolution and sensitivity, making it the industry standard for determining the purity of pharmaceutical products and other chemical substances. basicmedicalkey.com

For analyzing this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Due to the presence of the fluorine atom, a column with a FluoroPhenyl stationary phase could provide alternative selectivity and improved separation from related impurities. restek.com The compound is detected as it elutes from the column, most commonly by a UV spectrophotometer, generating a chromatogram. The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks. For quantitative analysis, the peak area is compared against a calibration curve generated from standards of known concentration. nih.gov

| Parameter | Typical Conditions for RP-HPLC Analysis |

| Stationary Phase | Octadecylsilane (C18) or FluoroPhenyl bonded silica |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry (e.g., at 254 nm) |

| Application | Purity assessment, quantification of impurities, stability testing |

X-ray Crystallography for Solid-State Structure Determination (as applied to related compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not reported, analysis of related fluorophenyl ketones provides insight into the structural information that can be obtained. researchgate.netbenthamopen.comnih.gov

For instance, the crystal structure of 1-(3,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone reveals the precise bond lengths, bond angles, and the dihedral angle between the aromatic rings. nih.gov Similarly, studies on other ketone-containing molecules have used X-ray diffraction to confirm molecular conformation and understand intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. wardresearchlab.comnih.gov If single crystals of this compound were obtained, this technique could unambiguously confirm its covalent structure and provide detailed information about its solid-state conformation and the non-covalent interactions that stabilize the crystal structure. nih.gov This information is crucial for understanding the material's physical properties.

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl and an alpha-methyl group, is a primary site for a wide range of chemical reactions. These transformations are fundamental in organic synthesis for building molecular complexity.

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of functional group transformations.

Nucleophilic Addition: The ketone can undergo nucleophilic addition with various reagents. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols. The addition of benzylboronic acid pinacol (B44631) ester to activated ketones is a known method, suggesting that similar boron-based nucleophiles could react with 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, potentially enhanced by additives like DABCO. nih.gov The reaction with hydride reagents such as sodium borohydride (B1222165) would reduce the ketone to a secondary alcohol.

Condensation Reactions: The ethanone moiety can participate in condensation reactions. For example, acetophenones can undergo self-condensation reactions under specific oxidative conditions, such as using selenium dioxide in the presence of trifluoroacetic acid, to form complex fused dioxolane structures. nih.gov It can also react with aldehydes in base-catalyzed aldol (B89426) condensations to form α,β-unsaturated ketones (chalcones), which are valuable intermediates in heterocyclic synthesis. Condensation with N,N-dimethylformamide dimethyl acetal (B89532) is another pathway to generate enaminoketones, which are versatile precursors for synthesizing heterocycles like isoxazoles and pyrimidines. researchgate.net

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Nucleophilic Addition | Methylmagnesium bromide (Grignard) | Tertiary Alcohol |

| Reduction | Sodium borohydride (NaBH4) | Secondary Alcohol |

| Aldol Condensation | Benzaldehyde | α,β-Unsaturated Ketone (Chalcone) |

| Enamine Formation | N,N-Dimethylformamide dimethyl acetal | Enaminoketone |

The methyl group adjacent to the carbonyl (the α-position) is acidic and can be functionalized, most commonly via halogenation. libretexts.org In an acidic medium, ketones can be halogenated at the α-position through an enol intermediate. libretexts.org For example, reacting this compound with bromine in acetic acid would likely yield 2-bromo-1-(3-(benzyloxy)-4-fluorophenyl)ethanone.

This α-halogenation is significant because the resulting α-haloketone is a valuable synthetic intermediate. The bromine atom can be substituted by various nucleophiles or eliminated to introduce a double bond. For instance, treatment of the α-bromo ketone with a non-nucleophilic base like pyridine (B92270) can lead to an α,β-unsaturated ketone via an E2 elimination pathway. libretexts.org This introduces a new site of reactivity for conjugate additions.

Reactions of the Fluorophenyl Ring

The aromatic ring is substituted with three groups that influence its reactivity towards electrophiles and its potential for metal-catalyzed coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.eg The outcome of such reactions on the fluorophenyl ring of the target molecule is dictated by the combined electronic and steric effects of the existing substituents: the benzyloxy group, the fluorine atom, and the acetyl group.

-OCH₂Ph (Benzyloxy): This is a strong activating group due to the oxygen's ability to donate electron density to the ring via resonance. It is an ortho, para-director. libretexts.org

-F (Fluoro): Halogens are an exception to the general rules. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

-COCH₃ (Acetyl): This is a deactivating group through both inductive and resonance effects, withdrawing electron density from the ring. It is a meta-director. libretexts.org

The powerful activating and directing effect of the benzyloxy group is expected to dominate. The positions ortho and para to the benzyloxy group are C2 and C6. The position para to the benzyloxy group (C6) is already substituted with the acetyl group. Therefore, electrophilic attack will be strongly directed to the C2 position, which is ortho to the benzyloxy group and meta to the acetyl group. The fluorine at C4 will have a lesser influence but also directs ortho to itself, which further supports substitution at the C2 position (as C5 is sterically more hindered and electronically less favored). Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). youtube.com

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OCH₂Ph | C3 | Activating | Ortho, Para (to C2, C6) |

| -F | C4 | Deactivating | Ortho, Para (to C2, C5) |

| -COCH₃ | C1 | Deactivating | Meta (to C2, C6) |

While the C-F bond is generally robust, the aromatic ring can be made amenable to metal-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. scispace.comsemanticscholar.org This typically requires converting one of the ring positions into a better leaving group, such as a bromide, iodide, or triflate.

For instance, if the parent phenol (B47542) (obtained after debenzylation, see section 4.3) is converted to an aryl triflate, this triflate group can readily participate in palladium-catalyzed cross-coupling reactions. This strategy allows for the introduction of aryl, alkyl, or other organic fragments onto the aromatic ring. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide or triflate, is a powerful method for forming C-C bonds with high regioselectivity. scispace.com Although less common now, Stille coupling, which uses organotin reagents, could also be employed. These reactions provide a strategic alternative to classical EAS for building more complex molecular architectures. sci-hub.st

Modifications at the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenol at the C3 position. A primary and highly useful transformation at this site is the cleavage of the benzyl (B1604629) ether to unmask the hydroxyl group.

Debenzylation: The most common method for cleaving a benzyl ether is catalytic hydrogenation. This reaction is typically performed using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. This process is generally clean and efficient, yielding the corresponding phenol, 1-(4-fluoro-3-hydroxyphenyl)ethanone (B1439324), and toluene (B28343) as a byproduct. The resulting phenol is a versatile handle for further functionalization, such as etherification, esterification, or conversion to a triflate for cross-coupling reactions as mentioned previously.

Cleavage of the Benzyl Ether (e.g., hydrogenation)

The benzyl ether group in this compound is a common hydroxyl protecting group in organic synthesis. Its removal, or debenzylation, is a critical step to unmask the phenolic hydroxyl group for further reactions. This transformation is typically achieved under reductive conditions, most commonly through catalytic hydrogenolysis.

Hydrogenolysis involves the reaction of the benzyl ether with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This process cleaves the carbon-oxygen bond of the ether, yielding the corresponding phenol, 1-(4-fluoro-3-hydroxyphenyl)ethanone, and toluene as a byproduct. The reaction is known for being clean and high-yielding. Alternative hydrogen sources, such as formic acid or 1,4-cyclohexadiene, can be used in a process called transfer hydrogenation, which can be advantageous when other reducible functional groups are present in the molecule.

Beyond hydrogenation, benzyl ethers can be cleaved using various Lewis acids. Reagents like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective for debenzylation under mild conditions and can offer selectivity in the presence of other protecting groups, such as silyl (B83357) ethers.

| Method | Reagent(s) | Typical Conditions | Byproduct(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol (B145695), RT, atmospheric pressure | Toluene |

| Transfer Hydrogenation | Formic Acid, Pd/C | Methanol, reflux | Toluene, CO₂ |

| Lewis Acid Cleavage | BCl₃ or BCl₃·SMe₂ | Dichloromethane, -78 °C to RT | Benzyl chloride |

Reductive and Oxidative Transformations

The ketone moiety of this compound is a primary site for reductive and oxidative transformations.

Reductive Transformations: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(3-(benzyloxy)-4-fluorophenyl)ethanol. This is commonly accomplished using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups, with NaBH₄ being a milder and more selective reagent. Catalytic hydrogenation can also achieve this reduction, although it may simultaneously cleave the benzyl ether depending on the reaction conditions. More exhaustive reduction, known as hydrodeoxygenation, can convert the acetophenone (B1666503) to the corresponding ethylbenzene (B125841) derivative using catalysts like bimetallic Fe-Ru nanoparticles, often proceeding through an intermediate alcohol or styrene (B11656) derivative. d-nb.inforsc.org

Oxidative Transformations: A notable oxidative reaction for ketones like this is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orglibretexts.org This reaction converts the ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For acetophenones, the aryl group generally has a higher migratory aptitude than the methyl group. researchgate.net Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield 3-(benzyloxy)-4-fluorophenyl acetate (B1210297). researchgate.net

| Transformation | Reaction | Typical Reagent(s) | Product |

| Reduction | Ketone to Alcohol | Sodium Borohydride (NaBH₄) | 1-(3-(Benzyloxy)-4-fluorophenyl)ethanol |

| Oxidation | Baeyer-Villiger | m-Chloroperoxybenzoic acid (m-CPBA) | 3-(Benzyloxy)-4-fluorophenyl acetate |

Synthesis of Heterocyclic Derivatives and Scaffold Diversity

This compound is a valuable building block for synthesizing a wide range of heterocyclic compounds, which are core structures in many pharmacologically active molecules.

Chalcone (B49325) Formation via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for various heterocyclic syntheses. They are typically prepared through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation. In this reaction, this compound acts as the ketone component, which is condensed with various substituted aromatic or heteroaromatic aldehydes. The reaction proceeds by forming an enolate from the acetophenone, which then attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system of the chalcone.

| Aldehyde Reactant | Resulting Chalcone Product |

| Benzaldehyde | 1-(3-(Benzyloxy)-4-fluorophenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | 1-(3-(Benzyloxy)-4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(3-(Benzyloxy)-4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Cyclization Reactions to Oxazines and Thiazines

The chalcones derived from this compound serve as precursors for six-membered heterocyclic rings like oxazines and thiazines. sciresliterature.orgresearchgate.netgsjpublications.comhumanjournals.com These syntheses typically involve the reaction of the α,β-unsaturated ketone system of the chalcone with a binucleophilic reagent.

1,3-Oxazines are synthesized by reacting the chalcone with urea (B33335) in the presence of a base, such as ethanolic sodium hydroxide (B78521). humanjournals.com

1,3-Thiazines are similarly prepared by reacting the chalcone with thiourea (B124793) in an alkaline medium. thepharmajournal.comjocpr.comsemanticscholar.org

These cyclization reactions provide a straightforward route to complex heterocyclic scaffolds that are of interest in medicinal chemistry. thepharmajournal.com

Pyrazole (B372694) and Chromone (B188151) Ring System Integration

Pyrazole Synthesis: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be readily synthesized from chalcone precursors. researchgate.netijirt.org The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like acetic acid or ethanol leads to cyclization and the formation of the corresponding pyrazoline, which can then be oxidized to the pyrazole. nih.govrsc.org This method allows for the introduction of various substituents on the pyrazole ring, depending on the specific hydrazine reagent used. ijirt.orgnih.gov

Chromone Ring System Integration: Chromones (4H-chromen-4-ones) are another important class of heterocyclic compounds. Their synthesis often starts from 2-hydroxyacetophenones. ijrpc.cominnovareacademics.in To synthesize a chromone from this compound, the benzyl protecting group must first be cleaved (as described in section 4.3.1) to yield 1-(4-fluoro-3-hydroxyphenyl)ethanone. This intermediate can then undergo cyclization reactions. For instance, condensation with ethyl formate (B1220265) in the presence of a base can lead to the formation of the chromone ring. Alternatively, reaction with various reagents can build substituted chromone systems, making this a versatile pathway for scaffold diversification. organic-chemistry.orgresearchgate.net

Photochemical Reactivity and Photo-Favorskii Rearrangements (as observed in related compounds)

While the direct photochemical reactivity of this compound is not extensively documented, its deprotected analogue, 1-(4-fluoro-3-hydroxyphenyl)ethanone, is structurally related to p-hydroxyphenacyl (pHP) compounds. These compounds are known to undergo a characteristic Photo-Favorskii rearrangement. nih.govnih.govresearchgate.net This photochemical reaction is particularly relevant in the context of photoremovable protecting groups, where light is used to release a protected molecule. nih.govresearchgate.net

The Photo-Favorskii rearrangement is initiated by photoexcitation of the p-hydroxyphenacyl chromophore to a triplet excited state. nih.govnih.gov In aqueous media, this is followed by a rapid rearrangement that involves the release of an attached leaving group and the formation of a spirodione intermediate, which ultimately rearranges to a phenylacetic acid derivative. wikipedia.org The efficiency and quantum yield of this process can be influenced by substituents on the aromatic ring. nih.gov Given the structural similarity, it is plausible that derivatives of 1-(4-fluoro-3-hydroxyphenyl)ethanone could exhibit similar photochemical behavior, making them potential candidates for applications in photochemistry and chemical biology.

Quantum Yield Determinations in Photochemical Processes

The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that quantifies the efficiency of the process. It is defined as the ratio of the number of molecules undergoing a specific event (e.g., product formation, decomposition) to the number of photons absorbed by the system. This metric is crucial for understanding the reactivity of a compound upon exposure to light and for optimizing photochemical synthesis.

While specific experimental data on the quantum yield of this compound in photochemical processes is not extensively documented in the reviewed literature, the photochemical behavior of substituted acetophenones has been a subject of considerable research. These studies provide valuable insights into the factors that likely influence the photochemical reactivity of the target compound.

Research on various substituted acetophenones has shown that the nature and position of the substituents on the aromatic ring significantly impact their photochemical reactivity and, consequently, their quantum yields. For instance, studies on the photoreduction of acetophenones in 2-propanol have revealed that substituents can alter the energy levels and lifetimes of the reactive triplet states. While some substitutions have a minor effect, others, such as methoxy (B1213986) groups, have been observed to decrease photoreactivity compared to the parent acetophenone. bohrium.com

In a related class of compounds, α-(aryloxy)acetophenones, the quantum yields of cleavage were found to be strongly influenced by the electronic properties of the substituents on the aryloxy ring. Electron-releasing groups, for example, were shown to favor the cleavage process. acs.org Furthermore, studies on ortho-alkyl-substituted acetophenones have determined relative quantum yields for photoenolization in different solvents, highlighting the role of the reaction medium in directing the photochemical outcome. rsc.org

The presence of a benzyloxy group at the 3-position and a fluorine atom at the 4-position of this compound suggests a complex interplay of electronic and steric effects that would dictate its photochemical behavior. The benzyloxy group, being electron-donating, might influence the energy of the excited states, while the fluorine atom, being electron-withdrawing, could also play a significant role.

To illustrate the range of quantum yields observed for related compounds, the following table summarizes the quantum yields of photoreduction for various substituted acetophenones.

| Compound | Quantum Yield (Φ) of Photoreduction |

|---|---|

| Acetophenone | 0.43 |

| p-Methylacetophenone | 0.45 |

| m-Methylacetophenone | 0.44 |

| p-Methoxyacetophenone | 0.003 |

| 3,4-Dimethylacetophenone | 0.08 |

Data sourced from studies on the photoreduction of substituted acetophenones in 2-propanol. bohrium.com

The determination of quantum yields typically involves chemical actinometry to measure the photon flux of the light source and quantitative analysis of the starting material disappearance or product formation, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Based on a comprehensive search of publicly available scientific literature, specific computational and theoretical studies focusing solely on the chemical compound “this compound” have not been found. To generate a thorough, informative, and scientifically accurate article as per the detailed outline provided, it is necessary to have access to research data from quantum chemical calculations specifically performed on this molecule.

Such studies would provide the essential data points for each of the requested sections, including:

Density Functional Theory (DFT) for Molecular Geometry Optimization: Optimized bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: The energy values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap.

Natural Bond Orbital (NBO) Analysis: Data on orbital occupancies and the stabilization energies associated with electron delocalization and hyperconjugative interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis: Maps indicating the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Conformational Analysis and Energy Landscapes: The relative energies of different conformers and the energy barriers for their interconversion.

Prediction of Spectroscopic Parameters: Computationally predicted NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption wavelengths.

Without access to a published study or database containing this specific information for "this compound," it is not possible to fulfill the request to create an article that is both scientifically accurate and strictly adheres to the provided outline. Generating such content would require speculating or fabricating data, which would compromise the integrity and factual basis of the article.

Computational Chemistry and Theoretical Investigations

Molecular Docking Methodologies for Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.govnih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates, understanding molecular recognition mechanisms, and predicting the binding affinity between a ligand and its target. nih.govmdpi.com

The process involves several key steps:

Target and Ligand Preparation: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and removing any non-essential molecules like water. japer.in The ligand, in this case, 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, is built and its energy is minimized to obtain a stable conformation.

Docking Simulation: A search algorithm generates a multitude of possible binding poses of the ligand within the active site of the receptor. nih.gov Software like AutoDock, Glide, or GOLD are commonly used for this purpose. nih.govjaper.in These programs explore various conformational and rotational possibilities for the ligand.

Scoring and Analysis: A scoring function is then used to rank the generated poses. researchgate.net These functions estimate the binding free energy of the protein-ligand complex, with lower scores typically indicating a more favorable interaction. nih.gov The top-ranked poses are then analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov

For a benzophenone (B1666685) derivative like this compound, molecular docking could be used to screen its potential inhibitory activity against various enzymes, such as cyclooxygenase-2 (COX-2) or protein kinases, which are common targets in drug discovery. japer.innih.gov

Illustrative Molecular Docking Results

The following table presents hypothetical docking results for a benzophenone derivative against a protein target to illustrate the typical data generated from such a study.

| Target Protein | Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase XYZ | 1 | -8.5 | LYS-78 | Hydrogen Bond |

| VAL-34 | Hydrophobic | |||

| PHE-150 | Pi-Pi Stacking | |||

| 2 | -8.2 | LYS-78 | Hydrogen Bond | |

| LEU-148 | Hydrophobic | |||

| Cyclooxygenase-2 | 1 | -7.9 | ARG-120 | Hydrogen Bond |

| TYR-355 | Hydrogen Bond | |||

| VAL-523 | Hydrophobic |

Note: This data is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

Nonlinear Optical Properties Prediction (e.g., First Hyperpolarizability)

Nonlinear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. ru.nl Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and high molecular asymmetry are of significant interest for NLO applications, which include optical switching and frequency conversion. ru.nlresearchgate.net

The first hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response of a molecule. mdpi.com A large β value is a primary indicator of a molecule's potential for applications like second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency. mdpi.com

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. chemrevlett.com Methods like B3LYP and CAM-B3LYP are often employed to calculate the components of the first hyperpolarizability tensor. mdpi.com The total (static) first hyperpolarizability can be calculated from these components. These theoretical predictions are invaluable as they can screen and identify promising candidate molecules for synthesis and experimental validation, saving significant time and resources. nasa.govnasa.gov The calculations can help understand the structure-property relationships that govern the NLO response of organic compounds. nih.govacs.org

For this compound, the presence of aromatic rings and electron-withdrawing (fluorine, carbonyl) and potentially electron-donating (benzyloxy) groups suggests it may possess NLO properties. Theoretical calculations would be necessary to quantify its first hyperpolarizability and assess its potential as an NLO material.

Illustrative First Hyperpolarizability Data for Related Organic Molecules

This table shows representative calculated first hyperpolarizability values for some organic molecules to demonstrate the type of data obtained from quantum chemical calculations.

| Compound | Method/Basis Set | Total First Hyperpolarizability (β_tot) (a.u.) |

| Urea (B33335) (Reference) | DFT/B3LYP/6-31G(d) | 35 |

| p-Nitroaniline | DFT/B3LYP/6-31G(d) | 2,400 |

| Chalcone (B49325) Derivative | DFT/B3LYP/6-311++G(d,p) | 4,800 |

| Fluorenone Derivative | DFT/CAM-B3LYP/6-31+G(d) | 6,200 |

Note: This data is illustrative, compiled from typical values for NLO-active molecules, and does not represent specific calculated values for this compound.

Role in the Synthesis of Complex Molecular Architectures

Precursor in Multistep Organic Syntheses

In the realm of complex organic synthesis, the strategic use of precursors that offer both stability and controlled reactivity is paramount. 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone is one such precursor. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be selectively removed in later synthetic steps. This allows for the acetyl group and the fluorinated aromatic ring to undergo various chemical transformations without unintended reactions at the phenolic oxygen.

The ketone functional group is a versatile handle for a wide array of carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Wittig reactions, and various coupling reactions, which are fundamental for elongating carbon chains and constructing intricate molecular skeletons. Furthermore, the fluorine atom on the phenyl ring can influence the electronic properties of the molecule and its derivatives, a feature that is often exploited in the design of bioactive compounds.

Building Block for Advanced Pharmaceutical Intermediates and Drug Leads

The application of this compound as a building block is well-documented in the synthesis of advanced pharmaceutical intermediates. A prominent example is its use in the preparation of GSK2141795, an inhibitor of the AKT kinase, a key enzyme in cellular signaling pathways that is often dysregulated in cancer.

The synthesis of GSK2141795 from this compound involves a multi-step sequence that highlights the utility of this precursor. The initial steps typically involve the modification of the acetyl group, followed by the construction of the core heterocyclic structure of the final drug molecule. The benzyloxy group is then deprotected to reveal a hydroxyl group, which may be a key interaction point with the biological target or a site for further molecular elaboration.

Table 1: Key Synthetic Steps in the Preparation of a Pharmaceutical Intermediate from this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | N-Bromosuccinimide, p-Toluenesulfonic acid, Methanol | 2-Bromo-1-(3-(benzyloxy)-4-fluorophenyl)ethanone |

| 2 | 2-Bromo-1-(3-(benzyloxy)-4-fluorophenyl)ethanone | Amidine derivative | Heterocyclic intermediate |

| 3 | Heterocyclic intermediate | Deprotection agent (e.g., H₂, Pd/C) | Phenolic heterocyclic intermediate |

This synthetic route underscores the importance of this compound as a readily available and versatile starting material for the efficient construction of complex and medicinally relevant molecules.

Applications in Agrochemical and Material Science Research

While specific examples of this compound in agrochemical and material science literature are not as prevalent as in the pharmaceutical sector, the structural motifs present in this compound are of significant interest in these fields. Fluorinated organic compounds are known to exhibit unique properties that are beneficial for both agrochemicals and materials. google.comgoogle.com

In agrochemical research, the introduction of fluorine atoms into a molecule can enhance its biological activity, metabolic stability, and lipophilicity, which can lead to improved efficacy and better crop penetration. google.com Therefore, fluorinated building blocks like this compound are valuable starting points for the synthesis of new pesticides and herbicides. google.comgoogle.com

In material science, the presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. researchgate.net Polymers and other materials derived from fluorinated precursors are used in a variety of high-performance applications. The reactivity of the acetyl group in this compound allows for its incorporation into polymer backbones or as a pendant group, offering a pathway to novel fluorinated materials.

Design of Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. The design and synthesis of chemical libraries, which are large collections of structurally related compounds, are central to this process.

This compound is an excellent scaffold for the creation of such libraries. The molecule has several points of diversification:

The Acetyl Group: This can be transformed into a wide range of other functional groups or used as an anchor point to attach various side chains.

The Aromatic Ring: The fluorine atom can be substituted, or other substituents can be introduced onto the ring to probe the effects of electronic and steric changes.

The Benzyloxy Group: After deprotection to the phenol (B47542), the hydroxyl group can be alkylated or acylated with a variety of substituents to explore the impact of this part of the molecule on biological activity.

By systematically modifying these positions, a diverse library of compounds can be generated and screened for activity against a specific biological target. The data obtained from these screens can then be used to build a comprehensive SAR model, guiding the design of more potent and selective drug candidates.

Table 2: Potential Diversification Points of this compound for SAR Libraries

| Diversification Point | Potential Modifications |

| Acetyl Group | Reduction to alcohol, conversion to oxime, aldol condensation with various aldehydes, Wittig reaction with different ylides. |

| Aromatic Ring | Nucleophilic aromatic substitution of the fluorine, introduction of other substituents via electrophilic aromatic substitution (if activating groups are present). |

| Benzyloxy Group | Deprotection to phenol, followed by etherification or esterification with a diverse set of alkyl or acyl halides. |

The systematic exploration of the chemical space around the this compound scaffold can accelerate the identification of new lead compounds in drug discovery programs.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Catalyst Development

The development of innovative and efficient synthetic pathways to 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone is a primary area of future research. Traditional methods for the synthesis of aryl ketones, such as Friedel-Crafts acylation, often come with limitations including the use of stoichiometric amounts of Lewis acids and potential regioselectivity issues. Future methodologies are expected to focus on catalytic, atom-economical, and environmentally benign processes.

One promising direction is the exploration of transition-metal-catalyzed cross-coupling reactions . Catalytic systems, particularly those based on palladium, nickel, and copper, have shown great promise in the synthesis of functionalized acetophenones. researchgate.net Future work could involve the development of novel ligands and catalyst systems specifically tailored for the efficient coupling of a (3-(benzyloxy)-4-fluorophenyl) moiety with an acetyl group source. For instance, a photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of aromatic acids and aryl/alkyl bromides presents a modern approach to synthesize highly functionalized ketones directly. nih.gov The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in greener solvents will be a key objective.

Furthermore, C-H activation strategies represent a frontier in organic synthesis. Direct C-H acetylation of the 3-(benzyloxy)-4-fluorobenzene core would provide a highly efficient and atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials. Research in this area would focus on designing selective catalysts that can functionalize the desired C-H bond without affecting other sensitive functional groups in the molecule.

The following table summarizes potential novel synthetic approaches and the catalyst systems that could be explored:

| Synthetic Approach | Catalyst System | Potential Advantages |

| Cross-Coupling Reactions | Palladium or Nickel with novel phosphine (B1218219) ligands | High efficiency, functional group tolerance, milder reaction conditions |

| C-H Activation | Rhodium, Ruthenium, or Iridium complexes | High atom economy, reduced waste, direct functionalization |

| Photocatalysis | Organic dyes or transition metal complexes | Use of visible light as a sustainable energy source, mild reaction conditions |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

To ensure the efficiency and safety of novel synthetic routes, the development and application of advanced characterization techniques for real-time reaction monitoring are crucial. Traditional offline analysis methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be time-consuming and may not provide a complete picture of the reaction dynamics.

In-situ spectroscopic techniques are poised to revolutionize the monitoring of chemical processes. mt.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy , Raman spectroscopy , and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products in real-time. nih.govresearchgate.netacs.org This allows for a deeper understanding of reaction kinetics and mechanisms, facilitating rapid optimization of reaction conditions. For the synthesis of this compound, these techniques could be used to monitor the formation of the ketone carbonyl group and the consumption of starting materials.

For product analysis, particularly for identifying and quantifying impurities, high-resolution techniques are indispensable. Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) is a powerful tool for the detailed characterization of complex reaction mixtures, enabling the identification of even trace-level impurities. google.com The development of advanced purification techniques, such as supercritical fluid chromatography (SFC), could also offer greener and more efficient alternatives to traditional column chromatography for obtaining high-purity this compound. google.comgoogle.com

Exploitation of Computational Chemistry for Rational Molecular Design

Computational chemistry is becoming an increasingly integral part of modern chemical research, offering powerful tools for understanding reaction mechanisms and designing new molecules with desired properties. scientific.netresearchgate.net For this compound and its derivatives, computational methods can be exploited in several ways.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, providing insights into its potential reaction pathways and the stability of intermediates. nih.gov This knowledge can guide the rational design of more efficient catalysts and the optimization of reaction conditions. For instance, computational studies can help in understanding the role of substituents on the aromatic ring and their influence on the reactivity of the molecule.

Furthermore, molecular docking and dynamics simulations can be employed to predict the interaction of this compound and its potential derivatives with biological targets, such as enzymes or receptors. mdpi.com This is particularly relevant if the compound is being explored as a scaffold for the development of new pharmaceutical agents. These computational tools can help in prioritizing synthetic targets and designing molecules with improved binding affinity and selectivity.

The following table outlines the potential applications of computational chemistry in the study of this compound:

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies, catalyst design | Understanding of reaction pathways, prediction of catalyst performance |

| Molecular Docking | Virtual screening, binding mode prediction | Identification of potential biological targets, design of more potent derivatives |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and binding stability | Insight into the dynamic behavior of the molecule and its complexes |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthesis with flow chemistry and automated platforms is a paradigm shift in modern organic chemistry, offering numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. nih.govbeilstein-journals.org The synthesis of this compound is well-suited for adaptation to a continuous flow process.

In a flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This can lead to higher yields, reduced reaction times, and minimized byproduct formation. For the synthesis of acetophenone (B1666503) derivatives, flow chemistry can enable the safe handling of hazardous reagents and the efficient execution of multi-step sequences. d-nb.info

Automated synthesis platforms can further enhance the efficiency of research and development by enabling the rapid synthesis and screening of a library of derivatives based on the this compound scaffold. researchgate.net These platforms can integrate reaction execution, work-up, and purification, significantly accelerating the discovery of new compounds with desired properties. The development of a robust and automated flow synthesis of this compound would represent a significant advancement, paving the way for its efficient and on-demand production.

Q & A

Q. What are the established synthetic routes for 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. A common method involves reacting 1-(3-fluoro-4-hydroxyphenyl)ethanone with benzyl bromide in the presence of a base (e.g., K₂CO₃) and acetone under reflux (50–60°C) for 7 hours . Key factors include:

- Base selection : Dipotassium carbonate facilitates deprotonation of the hydroxyl group, enabling benzylation.

- Solvent : Polar aprotic solvents like acetone enhance reactivity.

- Temperature : Reflux conditions optimize reaction kinetics without degrading intermediates.

For Friedel-Crafts approaches, AlCl₃ catalyzes acylation of fluorinated aromatics with acyl chlorides, but regioselectivity must be carefully controlled due to electron-withdrawing fluorine .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy : H and C NMR identify substituents (e.g., benzyloxy CH₂ at ~4.9 ppm, aromatic fluorine coupling patterns) .

- X-ray crystallography : SHELXL refines crystal structures, validating bond lengths and angles (e.g., C=O at ~1.22 Å) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 258) confirm molecular weight .

Q. What are the common chemical transformations of this compound in organic synthesis?

The ethanone group and benzyl-protected hydroxyl enable diverse reactions:

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

- Oxidation : KMnO₄ oxidizes the ethanone to a carboxylic acid under acidic conditions.

- Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 1-(3-hydroxy-4-fluorophenyl)ethanone .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

Byproduct formation (e.g., di-benzylated derivatives or over-oxidation) is minimized by:

Q. How do computational methods aid in predicting reactivity or spectroscopic properties?

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Redundancy in characterization : Cross-validate NMR with X-ray data to confirm substituent positions .

- Dynamic NMR : Resolve fluxional behavior caused by fluorine’s electronegativity (e.g., anisotropic effects in F NMR) .

- Twinned crystal analysis : SHELXD detects pseudo-symmetry in diffraction patterns, correcting space group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.